2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CYP inhibition drug metabolism off-target liability

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 301307-11-9) is a synthetic small-molecule acetamide derivative (MF: C20H23NO4, MW: 341.41 g/mol) that incorporates a sterically bulky 2‑tert‑butylphenoxy moiety and a 2,3‑dihydro‑1,4‑benzodioxin‑6‑ylamine scaffold. The compound is listed in the Sigma‑Aldrich catalogue as a research-grade chemical and appears in the AKSci portfolio at 95% purity.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 301307-11-9
Cat. No. B2666898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS301307-11-9
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C20H23NO4/c1-20(2,3)15-6-4-5-7-16(15)25-13-19(22)21-14-8-9-17-18(12-14)24-11-10-23-17/h4-9,12H,10-11,13H2,1-3H3,(H,21,22)
InChIKeyDIRFUSJWPJWVRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 301307-11-9): Procurement-Grade Chemical Identity and Baseline Profile


2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 301307-11-9) is a synthetic small-molecule acetamide derivative (MF: C20H23NO4, MW: 341.41 g/mol) that incorporates a sterically bulky 2‑tert‑butylphenoxy moiety and a 2,3‑dihydro‑1,4‑benzodioxin‑6‑ylamine scaffold [1]. The compound is listed in the Sigma‑Aldrich catalogue as a research-grade chemical and appears in the AKSci portfolio at 95% purity . Its structural features place it within the 2,3‑dihydro‑1,4‑benzodioxin‑acetamide class, a group investigated for enzyme inhibition, although compound‑specific pharmacological annotation remains sparse in the public domain.

Why Generic Substitution Fails for 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Comparator-Linked Rationale


Within the 2,3‑dihydro‑1,4‑benzodioxin‑acetamide family, subtle modifications to the phenoxy substituent produce divergent biological fingerprints. The 2‑tert‑butyl group confers a unique combination of steric shielding and lipophilicity (clogP ~4.2) that cannot be replicated by halogenated analogs such as the 2,5‑dichlorophenoxy derivative . Public screening data indicate that even closely related benzodioxin‑acetamides span >100‑fold differences in CYP1A2 inhibitory potency, confirming that generic substitution without head‑to‑head benchmarking risks selecting a compound with a completely different off‑target liability profile [1]. Procurement decisions must therefore be anchored to compound‑specific data, not scaffold‑level assumptions.

Product-Specific Quantitative Evidence Guide: 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide vs. Closest Analogs


CYP1A2 Inhibition: Target Compound vs. Closest Benzodioxin-Acetamide Comparator in Human Liver Microsomes

In a cross‑study comparison, 2‑(2‑tert‑butylphenoxy)‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide (the target compound) exhibited an IC50 of 9.3 µM against CYP1A2 in human liver microsomes using phenacetin as substrate and LC‑MS/MS detection [1]. A closely related 2,3‑dihydro‑1,4‑benzodioxin‑acetamide analog (CHEMBL3586434, differing only in the phenoxy substituent) shows a markedly different CYP inhibition signature, illustrating that the tert‑butyl group modulates cytochrome P450 engagement [1]. Caution: the comparator’s exact identity is not fully disclosed in the BindingDB record, so this evidence is tagged as Class‑level inference.

CYP inhibition drug metabolism off-target liability

Lipophilicity (clogP) Differentiation from Dichloro Analog: Impact on Membrane Permeability and Non‑Specific Binding

The target compound’s calculated partition coefficient (clogP) is approximately 4.2, compared to approximately 3.5 for the 2,5‑dichlorophenoxy analog (estimated using the ChemAxon method on the neutral species) . The 0.7 log unit higher lipophilicity of the tert‑butyl derivative translates to a ~5‑fold greater predicted octanol/water partition, which may influence membrane permeability and nonspecific protein binding. This comparison is cross‑study and computational, not derived from a head‑to‑head experimental measurement.

physicochemical property lipophilicity ADME prediction

Steric Bulk of the 2‑tert‑Butyl Group: A Structural Determinant Absent in Unsubstituted Phenoxy Analogs

The 2‑tert‑butylphenoxy group introduces substantial steric bulk (molar refractivity contribution ≈ +19 cm³/mol relative to an unsubstituted phenoxy group) [1]. In the closest commercially available analog, 2‑(phenoxy)‑N‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)acetamide (no CAS; inferred scaffold), the absence of the tert‑butyl group eliminates this steric constraint. This inference is based on fragment‑based physicochemical principles, not on a direct experimental comparison of the two compounds.

structure-activity relationship steric hindrance target selectivity

Purity and Supply Consistency: AKSci 95% Batch vs. Custom Synthesis Uncertainties

AKSci lists the target compound at a certified purity of 95% (HPLC) . In contrast, the closely related 2‑(2,5‑dichlorophenoxy) analog is offered by multiple vendors at purities ranging from 90% to 97%, with limited transparency on the analytical method. For procurement, the documented 95% purity with supplier‑provided QC data reduces the risk of confounding bioassay results arising from unidentified impurities. This is a supporting evidence point, not a direct biological comparison.

chemical purity supply reliability lot‑to‑lot consistency

Best Research and Industrial Application Scenarios for 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide


In Vitro CYP450 Inhibition Profiling as a Clean Negative Control

The moderate CYP1A2 IC50 of 9.3 µM positions this compound as a relatively clean negative control in CYP inhibition panels where potent benzodioxin‑acetamide inhibitors are used as positive controls. Its low inhibitory potency minimizes confounding metabolic interactions in co‑incubation experiments [1].

Structure–Activity Relationship (SAR) Studies on HSF1 Pathway Modulators

Patent US9701664 describes fused 1,4‑dihydrodioxin derivatives as HSF1 inhibitors. Although the target compound itself is not explicitly claimed in the patent, its 2‑tert‑butylphenoxy motif can serve as a steric probe in SAR campaigns aimed at optimizing HSF1 inhibition potency and selectivity [1].

Physicochemical Benchmarking in ADME Prediction Models

With a clogP of ~4.2 and a sterically shielded amide, the compound is suitable for calibrating in silico ADME models that predict passive permeability and metabolic stability of ortho‑substituted phenoxy‑acetamides, offering a distinct data point compared to the less lipophilic dichloro analog [1].

Chemical Biology Probe for Steric Interrogation of Enzyme Active Sites

The bulky tert‑butyl group may be exploited in chemical biology to probe the steric tolerance of enzyme pockets that recognize 2,3‑dihydro‑1,4‑benzodioxin scaffolds, thereby identifying sterically demanding binding sites inaccessible to smaller phenoxy analogs [1].

Quote Request

Request a Quote for 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.